2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone
Overview
Description
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone is a complex organic compound that features a benzothiazole ring, a piperazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone typically involves multi-step procedures. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The piperazine ring is then introduced through nucleophilic substitution reactions, often using 4-(4-chlorophenyl)piperazine as a starting material .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzothiazole and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperazine rings .
Scientific Research Applications
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole ring but lacks the piperazine and chlorophenyl groups.
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Contains a benzothiazole ring but differs in its overall structure and functional groups.
Uniqueness
2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone is unique due to its combination of a benzothiazole ring, a piperazine ring, and a chlorophenyl group.
Properties
IUPAC Name |
2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(4-chlorophenyl)piperazin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4OS2/c20-13-1-4-15(5-2-13)23-7-9-24(10-8-23)18(25)12-26-19-22-16-6-3-14(21)11-17(16)27-19/h1-6,11H,7-10,12,21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNUZAAYGWDLQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CSC3=NC4=C(S3)C=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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